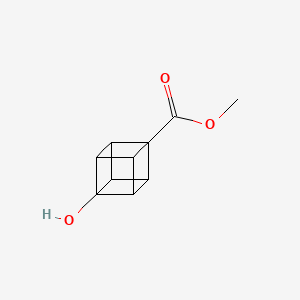
4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine is an organic compound with the molecular formula C14H24N2O2 It is characterized by the presence of two morpholine rings connected by a hexa-2,4-diene-1,6-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine typically involves the reaction of morpholine with a suitable diene precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where morpholine is reacted with a hexa-2,4-diene derivative in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diene linker to a saturated alkane.
Substitution: The morpholine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(3,6-Dioxa-octane-1,8-diyl)bismorpholine
- (2Z,4Z)-Hexa-2,4-diene-1,6-diol
Uniqueness
4,4’-(Hexa-2,4-diene-1,6-diyl)bismorpholine is unique due to its specific diene linker and the presence of two morpholine rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
84682-39-3 |
|---|---|
Formule moléculaire |
C14H24N2O2 |
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
4-[(2E,4E)-6-morpholin-4-ylhexa-2,4-dienyl]morpholine |
InChI |
InChI=1S/C14H24N2O2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-4H,5-14H2/b3-1+,4-2+ |
Clé InChI |
YWTMUEXSRPGWIK-ZPUQHVIOSA-N |
SMILES isomérique |
C1N(CCOC1)C/C=C/C=C/CN2CCOCC2 |
SMILES canonique |
C1COCCN1CC=CC=CCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


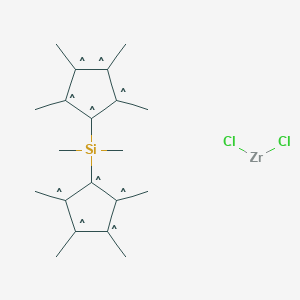
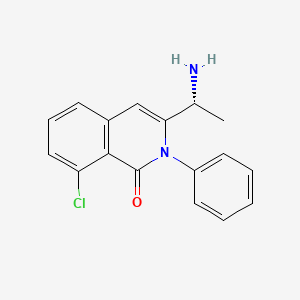
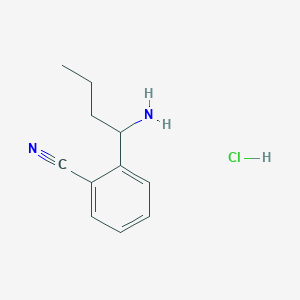

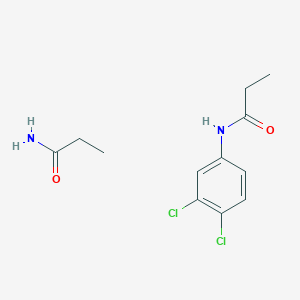
![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)

![[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
![3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278495.png)

![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
![3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12278510.png)
![8-Oxa-1,4-diaza-spiro[5.5]undecan-5-one](/img/structure/B12278515.png)
